molecular formula C17H23N5O3 B343303 ETHYL 6'-AMINO-5'-CYANO-3'-PROPYL-1'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE

ETHYL 6'-AMINO-5'-CYANO-3'-PROPYL-1'H-SPIRO[PIPERIDINE-4,4'-PYRANO[2,3-C]PYRAZOLE]-1-CARBOXYLATE

Cat. No.: B343303
M. Wt: 345.4 g/mol
InChI Key: TYNMSKFMNPTEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] is a complex heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by its spiro structure, which involves a pyrano[2,3-c]pyrazole core fused with a piperidine ring. The presence of multiple functional groups, including amino, cyano, and carboxyl groups, contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] typically involves a multi-component reaction. One efficient method reported involves the use of β-ketoester, hydrazine, benzoylacetate, and malononitrile in the presence of a catalyst such as InCl3 under ultrasound irradiation . The reaction is carried out in 50% ethanol, and the product is obtained by crystallization.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process. The use of ultrasound irradiation and efficient catalysts like InCl3 can enhance the yield and purity of the product while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the pyrano[2,3-c]pyrazole core can be substituted with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrano[2,3-c]pyrazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The spiro structure allows for unique interactions with biological macromolecules, which can lead to specific biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-5-cyano-3-isopropyl-1,4-dihydro-2’-oxospiro[pyrano[2,3-c]pyrazole-4,3’-indoline]
  • 6-Amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-yl)pyrano[2,3-c]pyrazole

Uniqueness

Compared to similar compounds, 6-Amino-5-cyano-3-propyl-2,4-dihydro-1’-ethylcarboxylspiro[pyrano[2,3-c]pyrazole-4,4’-piperidine] is unique due to its specific spiro structure and the presence of an ethylcarboxyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity. The combination of functional groups and the spiro configuration allows for diverse applications and interactions that are not observed in other similar compounds .

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-3-propylspiro[2H-pyrano[2,3-c]pyrazole-4,4//'-piperidine]-1//'-carboxylate

InChI

InChI=1S/C17H23N5O3/c1-3-5-12-13-15(21-20-12)25-14(19)11(10-18)17(13)6-8-22(9-7-17)16(23)24-4-2/h3-9,19H2,1-2H3,(H,20,21)

InChI Key

TYNMSKFMNPTEJP-UHFFFAOYSA-N

SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N

Canonical SMILES

CCCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)OCC)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.